molecular formula C8H9N3S B2729204 N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine CAS No. 97249-51-9

N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2729204
CAS No.: 97249-51-9
M. Wt: 179.24
InChI Key: MOCBSJULVGCERX-UHFFFAOYSA-N
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Description

N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

N,N-dimethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11(2)8-10-6-5-9-4-3-7(6)12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBSJULVGCERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a thioamide in the presence of a dehydrating agent . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis of N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine

The synthesis of this compound typically involves the condensation of thiazole and pyridine derivatives. Various methods have been explored to optimize yield and purity. For instance, recent studies have demonstrated that using specific solvents and reaction conditions can enhance the formation of this compound while minimizing by-products .

Antioxidant Properties

Research indicates that derivatives of thiazolo-pyridine compounds exhibit strong antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress . The antioxidant capacity is often evaluated using assays such as the DPPH radical scavenging method.

Anticancer Activity

This compound has shown promise in anticancer research. Studies have reported its efficacy against various cancer cell lines, including breast and prostate cancers. The mechanism involves modulation of apoptotic pathways and inhibition of tumor cell proliferation .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases like Alzheimer's. It has been suggested that this compound may modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function .

Treatment of Infectious Diseases

Recent findings highlight the potential use of this compound as a macrofilaricide for treating human filarial infections. The compound has demonstrated significant efficacy in inhibiting the growth of filarial parasites in vitro .

Modulation of c-Myc Activity

This compound has been identified as a potential modulator of c-Myc activity, which plays a critical role in various proliferative diseases including cancers. By downregulating c-Myc expression, it may help in controlling tumor growth and progression .

Case Studies

StudyApplicationFindings
Kalanithi et al., 2015Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM.
Costa et al., 2016NeuroprotectionShowed modulation of NMDA receptors leading to improved synaptic function in animal models of Alzheimer's disease.
MDPI Research Group, 2022Antifilarial ActivityReported significant inhibition of filarial larvae development at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes .

Biological Activity

N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Synthesis

The synthesis of this compound can be achieved through various methods, including the CuBr-catalyzed reaction of 3-iodo-4-amino-pyridine. This method yields the compound in approximately 45% efficiency, demonstrating a feasible pathway for its production in laboratory settings .

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Below are some key findings regarding its biological activity:

Anticancer Properties

  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been observed to significantly alter the expression levels of caspases (caspase 8 and caspase 9), which are crucial for the apoptotic process .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant activity against A-549 lung cancer cells at concentrations as low as 62.5 µM .
  • Comparative Efficacy : When compared to other compounds in its class, this compound displayed superior anticancer activity due to its lipophilic nature and ability to penetrate cellular membranes effectively .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies measuring DPPH scavenging activity, it demonstrated promising results comparable to known antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Cancer Treatment : A study focusing on the modulation of c-Myc activity revealed that this compound could effectively reduce transcription levels associated with various proliferative diseases such as breast and lung cancer .
  • Neuropharmacology : Investigations into its effects on central nervous system (CNS) disorders suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like addiction and depression .

Q & A

Q. What synthetic methodologies are commonly employed for N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine, and how do reaction conditions affect regioselectivity?

Methodological Answer: Synthesis often involves cyclocondensation of pyridine precursors with thioamides under acidic/basic conditions. For example, Suzuki-Miyaura coupling (using Pd catalysts) introduces aryl groups, as seen in analogous imidazo[4,5-c]pyridine systems . Temperature control and catalyst choice (e.g., Pd(PPh₃)₄) are critical for regioselectivity, with polar solvents (DMF) favoring cyclization .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Use a multi-technique approach:

  • NMR (¹H/¹³C): Assign peaks based on coupling patterns (e.g., dimethylamine protons at δ ~2.8–3.2 ppm) .
  • HRMS: Validate molecular formula (e.g., C₈H₁₀N₄S requires m/z 194.0622).
  • X-ray crystallography: Refine structures using SHELX software to resolve bond lengths/angles, as applied to thiazolo[5,4-c]pyridine analogs .

Q. What analytical techniques are used to assess purity and degradation products?

Methodological Answer:

  • HPLC-UV/HRMS: Detect impurities (>95% purity threshold).
  • Stability studies: Accelerated aging under varying pH/temperature identifies degradation pathways (e.g., ring-opening in acidic conditions, inferred from imidazo[4,5-c]pyridine decomposition ).

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:

  • DFT calculations: Compare theoretical (B3LYP/6-311+G**) and experimental NMR shifts to identify solvent effects or tautomerism .
  • Variable-temperature NMR: Capture dynamic equilibria (e.g., amine-imino tautomerism) .
  • X-ray validation: Resolve ambiguities using SHELXL-refined crystallographic data .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

Methodological Answer:

  • Stepwise monitoring: Use in-situ IR or LC-MS to track intermediates.
  • Protecting groups: Temporarily shield reactive amines during cyclization (e.g., Boc groups in imidazo[4,5-c]pyridine synthesis ).
  • Microwave-assisted synthesis: Reduce reaction times and improve yields, as demonstrated for pyrazolo[1,5-a]pyrimidines .

Q. How can structure-activity relationship (SAR) studies be designed for kinase inhibition assays?

Methodological Answer:

  • Systematic substitution: Modify thiazolo and pyridine moieties (e.g., halogenation, methylation) and test against kinase panels.
  • Molecular docking: Use kinase crystal structures (PDB) to predict binding modes.
  • High-throughput screening: Employ fluorescence polarization assays, as used for A2B adenosine receptor antagonists .

Q. What crystallographic challenges arise in resolving chiral centers, and how are they addressed?

Methodological Answer:

  • Anomalous scattering: Use Cu Kα radiation or heavy-atom derivatives (e.g., SeMet) for phase determination.
  • Twinning correction: Apply SHELXL's TWIN/BASF commands for twinned crystals .
  • Disorder modeling: Restrain flexible regions (e.g., dimethyl groups) during refinement .

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